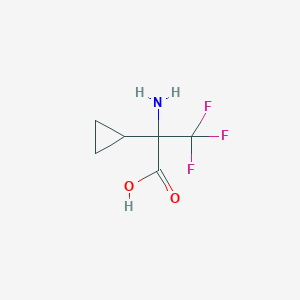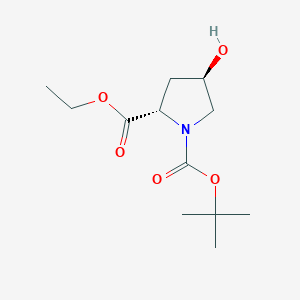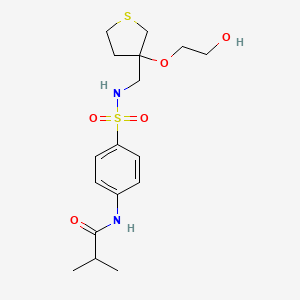
6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a pyridazinone core with a methoxystyryl substituent, which contributes to its distinct chemical behavior and potential biological activities.
Mechanism of Action
Target of Action
A related compound, a resveratrol analogue, has been shown to target the p53–p21cip1/waf1 pathway in human colorectal hct116 cells .
Mode of Action
The related resveratrol analogue has been shown to induce g2/m cell cycle arrest through the activation of p53–p21cip1/waf1 . This suggests that 6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone may interact with its targets to induce similar changes.
Biochemical Pathways
The related resveratrol analogue has been shown to cause apoptosis via the activation of an extrinsic pathway leading to caspase activation and cell cycle arrest from activated p53 . This suggests that this compound may affect similar pathways.
Result of Action
The related resveratrol analogue has been shown to cause cytotoxicity in hct116 cells through several apoptotic events . This suggests that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable pyridazinone precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research indicates its potential use in developing therapeutic agents for various diseases, including cancer and neurodegenerative disorders.
Comparison with Similar Compounds
Similar Compounds
(Z)-2,4-Dimethoxy-6-(4-methoxystyryl)benzaldehyde: A structurally related compound with similar methoxystyryl substitution.
5-Methoxy-6-(4-methoxystyryl)-3-methylbenzofuran: Another compound featuring a methoxystyryl group, known for its antiviral activity
Uniqueness
6-(4-Methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone stands out due to its unique pyridazinone core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-[(E)-2-(4-methoxyphenyl)ethenyl]-4,5-dihydro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-17-12-7-3-10(4-8-12)2-5-11-6-9-13(16)15-14-11/h2-5,7-8H,6,9H2,1H3,(H,15,16)/b5-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXOGDFXYWSZPU-GORDUTHDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NNC(=O)CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NNC(=O)CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanamine](/img/structure/B2366502.png)

![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2366507.png)
![(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazinecarbothioamide](/img/structure/B2366509.png)
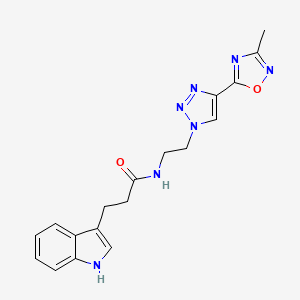
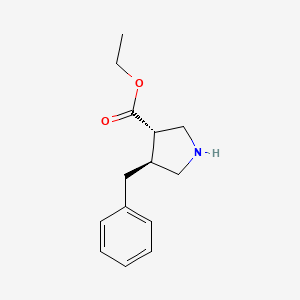
![3-[(2-chlorophenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2366512.png)
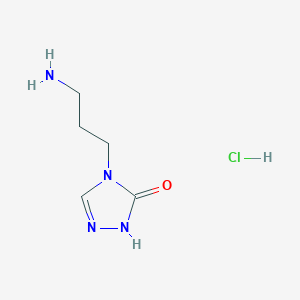
![N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2366517.png)
![3-fluoro-5-methyl-N-[4-(propan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2366519.png)
